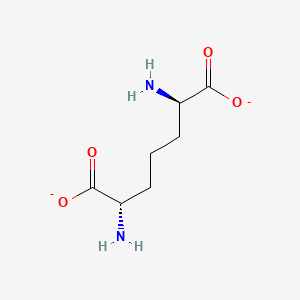

Meso-2,6-diaminopimelate(2-)

Description

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (400 MHz, D₂O) of meso-2,6-diaminopimelic acid (parent compound) exhibits characteristic signals:

- δ 3.75–3.80 ppm : Methine protons adjacent to amino groups (H-2 and H-6).

- δ 1.45–1.95 ppm : Methylene protons (H-3, H-4, H-5).

- δ 1.20–1.30 ppm : Broad singlet for NH₃⁺ protons (exchange with D₂O).

Propriétés

Formule moléculaire |

C7H12N2O4-2 |

|---|---|

Poids moléculaire |

188.18 g/mol |

Nom IUPAC |

(2R,6S)-2,6-diaminoheptanedioate |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5+ |

Clé InChI |

GMKMEZVLHJARHF-SYDPRGILSA-L |

SMILES |

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |

SMILES isomérique |

C(C[C@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N |

SMILES canonique |

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biochemical Pathways and Enzyme Activity

Meso-DAP plays a crucial role in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. It serves as a precursor in the synthesis of various amino acids and is integral to the structure of certain antibiotics.

Enzymatic Functions

- Meso-Diaminopimelate Dehydrogenase : This enzyme catalyzes the oxidative deamination of meso-DAP to produce l-2-amino-6-oxopimelate. Research has shown that enzymes derived from organisms like Symbiobacterium thermophilum exhibit high stability and relaxed substrate specificity, making them suitable for d-amino acid synthesis .

- Enzymatic Assays : A study developed enzymatic assays to differentiate between isomers of 2,6-diaminopimelic acid, demonstrating the specificity of meso-DAP decarboxylase towards meso-DAP .

Microbial Production of Amino Acids

Meso-DAP is pivotal in microbial fermentation processes aimed at producing essential amino acids such as lysine. By overexpressing meso-diaminopimelate dehydrogenase in Escherichia coli, researchers have significantly improved lysine production efficiency, increasing yields from 71.8 g/L to 119.5 g/L .

Case Study: L-Lysine Production

- Experimental Design : In a fed-batch fermentation study, the introduction of thermostable meso-DAP dehydrogenase enhanced carbon flux into the lysine biosynthetic pathway, leading to substantial increases in productivity .

Pharmaceutical Applications

Meso-DAP has potential pharmaceutical applications due to its role in antibiotic synthesis. It is involved in the production of various beta-lactam antibiotics, which are critical in treating bacterial infections.

Research Insights

- Studies indicate that modifying pathways involving meso-DAP can lead to enhanced production of antibiotics through engineered microbial strains .

Analytical Techniques

Meso-DAP is utilized in various analytical techniques for studying bacterial cell wall structures. Its presence can be quantitatively measured using manometric methods that assess enzymatic activity specific to this compound .

Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Kinetic and Catalytic Differences

- MurE Ligase Specificity: V. E. coli MurE shows similar specificity but lower affinity (Km ~30 µM) . In contrast, Staphylococcus aureus MurE preferentially ligates L-lysine (Km ~5 µM) .

DapF Epimerase Activity :

Metabolic Pathway Divergence

- L-Lysine Synthesis: Meso-A2pm is decarboxylated to L-lysine by LysA in V. spinosum and Bacillus subtilis . In E. coli, L-lysine is synthesized via a distinct acyl pathway, bypassing meso-A2pm .

- Peptidoglycan Biosynthesis: Gram-negative bacteria (e.g., E. coli, V. spinosum) use meso-A2pm for PG cross-linking, while S. aureus uses L-lysine . Mutations in murE or dapF disrupt PG integrity, leading to cell lysis in E. coli .

Substrate Promiscuity in Enzymes

- Meso-Diaminopimelate Dehydrogenase (meso-DAPDH): The enzyme from Symbiobacterium thermophilum catalyzes oxidative deamination of meso-A2pm but also accepts D-alanine and D-lysine, unlike strict meso-A2pm-specific homologs . This promiscuity enables S. thermophilum to synthesize D-amino acids (e.g., D-alanine) for secondary metabolism .

Key Research Findings

Essentiality in Metabolism :

- Meso-A2pm is an "essential metabolite" in flux-sum analysis, as its removal halts bacterial growth by disrupting PG and lysine synthesis .

- In S. thermophilus, meso-A2pm accumulation correlates with upregulation of dapF during exponential growth .

Antibiotic Targeting :

- Inhibitors of DapL (which bypasses three steps in the E. coli lysine pathway) could selectively block bacterial PG synthesis without affecting humans .

- Aztreonam/clavulanate disrupts meso-A2pm-dependent PG synthesis in Gram-negative pathogens .

Structural Insights: Homology modeling of V. spinosum MurE (38% identity to E. coli MurE) reveals conserved substrate-binding residues (e.g., DNPR motif) across Gram-negative bacteria .

Tables

Table 1: Kinetic Parameters of MurE Ligases

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| V. spinosum | meso-A2pm | 17 | 0.45 | |

| E. coli | meso-A2pm | 30 | 0.60 | |

| S. aureus | L-lysine | 5 | 0.80 |

Table 2: Metabolic Roles of Diamino Acids

| Metabolite | Pathway | Essential Gene(s) | Lethal Phenotype Upon Knockout |

|---|---|---|---|

| Meso-A2pm | PG synthesis, lysine | dapF, murE | Cell lysis, growth arrest |

| LL-A2pm | DAP pathway | dapL, dapF | Accumulation of LL-A2pm |

| L-Lysine | PG synthesis (Gram+) | lysA | Impaired PG cross-linking |

Méthodes De Préparation

Olefin Metathesis Cyclization

Gao et al. pioneered a route utilizing olefin metathesis to construct the meso-DAP backbone. N-(tert-butyloxycarbonyl)-d-allylglycine and N-(benzyloxycarbonyl)-l-allylglycine were esterified to ethylene glycol, followed by cyclization via Grubbs catalyst to yield a protected 2,7-diaminosuberic acid derivative. This method achieved a 12-membered macrocycle, though scalability was limited by moderate yields (45–60%) and the need for rigorous protection-deprotection steps. Analogous linking with propane-1,3-diol introduced α,β-unsaturated esters, but competing side reactions necessitated careful optimization of reaction times and temperatures.

SnCl₄-Catalyzed Ene Reaction

A SnCl₄-mediated ene reaction between methyl N-(benzyloxycarbonyl)-l-allylglycinate (18 ) and chiral glyoxylate esters produced diastereomeric alcohols (19 or 20 ) in an 85:15 ratio. Subsequent azide displacement of mesylates introduced the second amine group, yielding meso-DAP derivatives. While this route offered moderate stereoselectivity, the use of toxic tin reagents and multi-step purification posed challenges for industrial applications.

| Method | Catalyst | Diastereomeric Ratio | Yield |

|---|---|---|---|

| SnCl₄-catalyzed ene | SnCl₄ | 85:15 | ~65% |

| Chiral Ru reduction | (S)-binaphthol-Ru | 79:21 | 72% |

| Cu-bis(oxazoline) ene | Cu complex 41 | 94:6 | 68% |

Chiral Ruthenium-Catalyzed Reduction

Reduction of dimethyl (6S)-2-keto-6-[N-(benzyloxycarbonyl)amino]pimelate (32 ) with an (S)-binaphthol–ruthenium catalyst produced alcohol 33 with 79:21 diastereoselectivity. The chiral environment of the catalyst favored the desired syn addition, though incomplete enantiomeric excess necessitated further chromatographic separation. This method highlighted the potential of asymmetric hydrogenation in accessing meso-DAP precursors.

Bis(oxazoline)-Copper Complex Catalysis

Employing a bis(oxazoline)–copper complex (41 ), Gao et al. achieved exceptional stereocontrol (94:6 dr) in the ene reaction of methyl (S)-4-(phenylthio)allylglycinate (39 ) with methyl glyoxylate. Nickel boride-mediated desulfurization and hydrogenolysis yielded dimethyl (2S,6S)-6-[N-(benzyloxycarbonyl)amino]-2-hydroxyheptane-1,7-dioate (33 ), a pivotal meso-DAP precursor. This route’s high stereoselectivity and functional group tolerance make it a benchmark for industrial-scale synthesis.

Enzymatic Isolation and Purification

Differential Enzyme Specificity

Enzymatic assays leveraging 2,6-diaminopimelate decarboxylase (specific to meso-DAP) and diaminopimelate epimerase (converting LL-DAP to meso-DAP) enabled precise isomer quantification. In Bacillus megaterium, meso-DAP constituted 75% of wall diaminopimelate, with LL- and DD-isomers at 18% and 7%, respectively. Colorimetric residual analysis isolated DD-DAP, while coupled assays measured meso- and LL-DAP collectively.

| Organism | meso-DAP (%) | LL-DAP (%) | DD-DAP (%) |

|---|---|---|---|

| Bacillus megaterium | 75 | 18 | 7 |

| Bacillus cereus | 85 | 8 | 7 |

| Escherichia coli | ≥95 | <1 | <1 |

Preparative Enzymatic Resolution

Incubating synthetic diaminopimelate mixtures with decarboxylase and epimerase yielded pure DD-DAP, as meso- and LL-isomers were enzymatically converted to CO₂ and lysine. This method’s robustness was validated across growth media, with isomer proportions remaining stable despite environmental variations.

Comparative Analysis of Methodologies

Yield and Stereoselectivity

The copper-bis(oxazoline) route achieved the highest stereoselectivity (94:6 dr), albeit with moderate yields (68%). In contrast, enzymatic isolation provided quantitative resolution of DD-DAP but required pre-synthesized racemic mixtures.

Practical Considerations

SnCl₄ and Ru-catalyzed methods demand stringent anhydrous conditions, whereas enzymatic assays operate under mild aqueous buffers. Industrial applications favor chemical synthesis for scalability, while academic studies benefit from enzymatic precision.

Q & A

Q. What is the role of meso-2,6-diaminopimelate(2−) in lysine biosynthesis, and which enzymes are critical for its formation?

Meso-2,6-diaminopimelate(2−) (meso-A2pm) is a key intermediate in the lysine biosynthesis pathway. It is synthesized via the conversion of LL-2,6-diaminopimelate by the epimerase DapF. This step precedes the decarboxylation of meso-A2pm to lysine by LysA . Key enzymes include:

- DapB : Reduces L-2,3-dihydroxyaspartate to intermediates in the pathway.

- DapF : Catalyzes the stereochemical inversion of LL-2,6-diaminopimelate to meso-A2pm.

- LysA : Converts meso-A2pm to lysine, linking biosynthesis to protein synthesis. Experimental validation involves gene knockout studies and enzyme activity assays using purified proteins .

Q. How does meso-2,6-diaminopimelate(2−) contribute to bacterial peptidoglycan (PG) biosynthesis?

In Gram-negative bacteria, meso-A2pm is incorporated into PG as the third residue of the peptide stem by MurE ligase. This residue is essential for cross-linking PG strands, maintaining cell wall integrity. Disruption of meso-A2pm synthesis leads to impaired PG assembly and cell lysis due to osmotic instability . Methodological approaches include:

- PG purification : Enzymatic digestion (e.g., pancreatin/trypsin) followed by HPLC or mass spectrometry to detect meso-A2pm .

- MurE activity assays : Using UDP-MurNAc-L-Ala-D-Glu and meso-A2pm as substrates to measure ligase activity .

Advanced Research Questions

Q. How can sequence alignment and homology modeling resolve conserved catalytic motifs in MurE ligases?

MurE enzymes across species (e.g., V. spinosum, E. coli) share conserved active-site residues, such as the DNPR motif (residues 409–412 in V. spinosum), critical for substrate binding . To analyze conservation:

- ClustalW2 alignment : Compare MurE sequences from diverse bacteria to identify conserved residues .

- Homology modeling : Use SWISS-MODEL with templates like E. coli MurE (PDB:1E8C) to predict 3D structures. Validate models using QMEAN scores (e.g., 0.55 for V. spinosum MurE) and residue error plots .

Q. What experimental strategies address contradictions in optimal catalytic conditions (pH, temperature) for MurE ligases?

MurE from V. spinosum exhibits a higher pH optimum (9.6) compared to E. coli (8.0–9.2) and C. trachomatis (8.0–8.6) . To reconcile such discrepancies:

- Kinetic profiling : Measure enzyme activity across pH/temperature gradients using fixed substrate concentrations (e.g., 5 mM ATP, 0.15 mM UDP-MurNAc-L-Ala-D-Glu).

- Environmental adaptation analysis : Correlate enzyme properties with the organism’s habitat (e.g., V. spinosum’s niche may favor alkaline conditions) .

Q. How can genetic manipulation (e.g., transposon mutagenesis) validate the essentiality of meso-A2pm in bacterial viability?

- Knockout studies : Delete dapF or murE in model organisms (e.g., V. spinosum) to assess growth defects.

- Complementation assays : Reintroduce functional genes (e.g., murEVs in E. coli ΔmurE) to restore PG synthesis .

- Metabolite supplementation : Test rescue of growth with exogenous meso-A2pm or lysine .

Data-Driven Analysis

Q. Why do kinetic parameters (e.g., Km) vary for MurE ligases across bacterial species?

V. spinosum MurE has a Km of 17 µM for meso-A2pm, significantly lower than orthologs in E. coli or P. aeruginosa. This may reflect evolutionary adaptations to substrate availability or metabolic flux . To investigate:

- Substrate specificity assays : Compare activity with structural analogs (e.g., L-lysine, L-ornithine).

- Structural analysis : Map active-site residues (e.g., Arg409) influencing substrate binding .

Q. How does the absence of meso-A2pm biosynthesis pathways in mammals inform antibiotic targeting?

Animals lack enzymes like DapL and MurE, making these pathways attractive for antibacterial drug development. Strategies include:

- Inhibitor screening : Target DapL (unique to bacteria using the LL-A2pm pathway) or MurE with small molecules.

- Essentiality testing : Use conditional knockouts to confirm target validity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.